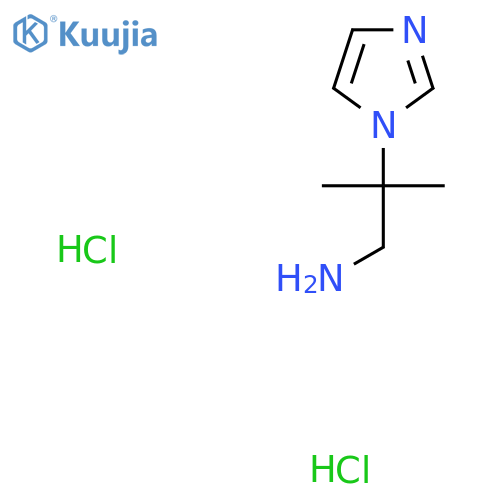

Cas no 1989671-30-8 (2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride)

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride

- 2-imidazol-1-yl-2-methylpropan-1-amine;dihydrochloride

- Z2574910340

-

- MDL: MFCD30342856

- インチ: 1S/C7H13N3.2ClH/c1-7(2,5-8)10-4-3-9-6-10;;/h3-4,6H,5,8H2,1-2H3;2*1H

- InChIKey: ZPOXFLKTLVPYTQ-UHFFFAOYSA-N

- SMILES: Cl.Cl.N1(C=NC=C1)C(C)(C)CN

計算された属性

- 水素結合ドナー数: 3

- 氢键受体数量: 2

- 重原子数量: 12

- 回転可能化学結合数: 2

- 複雑さ: 111

- トポロジー分子極性表面積: 43.8

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-305564-0.1g |

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride |

1989671-30-8 | 95.0% | 0.1g |

$352.0 | 2025-03-19 | |

| Enamine | EN300-305564-0.25g |

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride |

1989671-30-8 | 95.0% | 0.25g |

$503.0 | 2025-03-19 | |

| Ambeed | A863822-1g |

2-(1H-Imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride |

1989671-30-8 | 95% | 1g |

$976.0 | 2024-07-28 | |

| Enamine | EN300-305564-1g |

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride |

1989671-30-8 | 95% | 1g |

$1014.0 | 2023-09-05 | |

| A2B Chem LLC | AW01105-50mg |

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride |

1989671-30-8 | 95% | 50mg |

$283.00 | 2024-04-20 | |

| A2B Chem LLC | AW01105-1g |

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride |

1989671-30-8 | 95% | 1g |

$1103.00 | 2024-04-20 | |

| 1PlusChem | 1P01B701-100mg |

2-(1H-Imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride |

1989671-30-8 | 95% | 100mg |

$427.00 | 2025-03-19 | |

| A2B Chem LLC | AW01105-100mg |

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride |

1989671-30-8 | 95% | 100mg |

$406.00 | 2024-04-20 | |

| A2B Chem LLC | AW01105-2.5g |

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride |

1989671-30-8 | 95% | 2.5g |

$2128.00 | 2024-04-20 | |

| A2B Chem LLC | AW01105-250mg |

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride |

1989671-30-8 | 95% | 250mg |

$565.00 | 2024-04-20 |

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride 関連文献

-

Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117

-

Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225

-

Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805

-

Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochlorideに関する追加情報

2-(1H-Imidazol-1-yl)-2-methylpropan-1-amine Dihydrochloride: A Comprehensive Overview

The compound 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride, identified by the CAS number 1989671-30-8, is a fascinating molecule with a diverse range of applications in various scientific and industrial fields. This compound, often abbreviated as IMPA-dihydrochloride, belongs to the class of amines and is characterized by its unique chemical structure, which includes an imidazole ring and a methyl group attached to the nitrogen atom. The presence of the dihydrochloride counterion makes this compound water-soluble, enhancing its utility in numerous applications.

Recent advancements in chemical synthesis have enabled the precise control of the stereochemistry and functional groups in molecules like IMPA-dihydrochloride. These innovations have significantly expanded its potential uses in drug discovery, material science, and catalysis. For instance, researchers have explored the role of this compound as a building block in constructing bioactive molecules, leveraging its ability to form stable complexes with metal ions. This property has been particularly valuable in the development of coordination polymers and metal-organic frameworks (MOFs), which are widely used in gas storage and separation technologies.

In the pharmaceutical industry, IMPA-dihydrochloride has garnered attention due to its potential as a precursor for bioactive compounds. Studies have shown that derivatives of this molecule exhibit promising anti-inflammatory and antioxidant properties, making them candidates for therapeutic agents. Furthermore, its ability to act as a chelating agent has been exploited in the design of contrast agents for magnetic resonance imaging (MRI), enhancing diagnostic capabilities in medical imaging.

The synthesis of IMPA-dihydrochloride typically involves multi-step reactions, including nucleophilic substitution and acid-base neutralization. Recent research has focused on optimizing these processes to improve yield and purity while reducing environmental impact. For example, green chemistry approaches such as solvent-free reactions and catalytic systems have been employed to enhance the sustainability of its production.

In terms of physical properties, IMPA-dihydrochloride exhibits a melting point of approximately 240°C and is soluble in water and common organic solvents. Its thermal stability makes it suitable for high-temperature applications, such as in the synthesis of advanced materials. Additionally, its spectroscopic properties, including UV-vis absorption and fluorescence emission, have been studied extensively, revealing its potential as a sensing material for detecting metal ions or environmental pollutants.

The application of computational chemistry tools has provided deeper insights into the electronic structure and reactivity of IMPA-dihydrochloride. Density functional theory (DFT) calculations have been used to predict its interaction with various substrates, aiding in the design of more efficient catalysts. These computational studies have also shed light on its role as a ligand in transition metal complexes, highlighting its potential in homogeneous catalysis for organic transformations.

In conclusion, 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride is a versatile compound with significant potential across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new facets of this molecule's functionality, it is poised to play an increasingly important role in shaping future innovations across science and technology.

1989671-30-8 (2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride) Related Products

- 1785061-67-7([4-(1,1-Difluoro-ethyl)-phenyl]-methyl-amine)

- 2228596-57-2(tert-butyl N-(6-amino-4-fluoro-2-methylhexan-3-yl)carbamate)

- 75694-83-6(N-(4-Hydroxybutyl)acetamide)

- 2138041-61-7(3-(3-methylphenyl)-1,2,4-thiadiazole-5-carbohydrazide)

- 951887-10-8(3-(5-Methyl-2-pyridyl)-1-propene)

- 2758003-85-7(2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride)

- 1807198-43-1(Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate)

- 866019-29-6(3-(4-bromophenyl)-3-(1H-pyrrol-1-yl)propanoic acid)

- 1046136-35-9(1-(methylsulfonyl)-D-Proline)

- 2092826-50-9(Methyl 3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate)